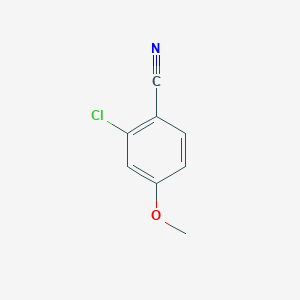

2-Chloro-4-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKLNODUMSCTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563257 | |

| Record name | 2-Chloro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127666-99-3 | |

| Record name | 2-Chloro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of 2-Chloro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the chloro, methoxy, and nitrile functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules. Substituted benzonitriles have been explored for a range of biological activities, including as enzyme inhibitors and antiproliferative agents.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and relevant biological context.

Core Physical and Chemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| CAS Number | 127666-99-3 | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₆ClNO | [4] |

| Molecular Weight | 167.59 g/mol | [4] |

| Appearance | White solid | [2] |

| Melting Point | 71-75°C | [4] |

| Boiling Point | 296.6°C at 760 mmHg | [2] |

| Density | Data not available | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO, DMF, and acetonitrile, and chlorinated solvents.[8] Limited solubility in water is anticipated. | |

| Refractive Index | 1.548 | [2] |

| Storage | Room temperature, in a dry, well-ventilated place. | [6] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10]

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10][11]

-

Reporting: The melting point is reported as the range T1-T2.[10]

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. (Note: As this compound is a solid at room temperature, this protocol would be applicable to its molten state or if it were a liquid at standard conditions).

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[12][13]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]

-

Heating: The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample uniformly.[12]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.[14] The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[15]

Density Determination (Water Displacement Method)

Objective: To determine the mass per unit volume of the solid.

Methodology:

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.[1][16]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-polar solvent), and the initial volume (V1) is recorded.[1][5]

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume (V2) is recorded.[1][5]

-

Calculation: The volume of the solid is calculated as V = V2 - V1. The density is then calculated using the formula: Density = Mass / Volume.[5][17]

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.[3]

-

Solvent Addition: A small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) is added to each test tube.[18]

-

Observation: The tubes are agitated (e.g., by vortexing) and visually inspected to determine if the solid dissolves completely.[2]

-

Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in each of the tested solvents. For more quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically.[19]

Experimental and Biological Pathway Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a plausible synthetic route for this compound, starting from 2-chloro-4-nitrobenzamide, followed by purification. This workflow is based on general synthetic methods for related compounds.[20][21][22]

Potential Biological Signaling Pathway

While the direct biological targets of this compound are not extensively documented, related 2-methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[20] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. The diagram below illustrates a simplified representation of this pathway.

References

- 1. kbcc.cuny.edu [kbcc.cuny.edu]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. wjec.co.uk [wjec.co.uk]

- 6. This compound [myskinrecipes.com]

- 7. This compound | 127666-99-3 [chemicalbook.com]

- 8. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]

- 9. jove.com [jove.com]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 17. torontech.com [torontech.com]

- 18. youtube.com [youtube.com]

- 19. www1.udel.edu [www1.udel.edu]

- 20. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 22. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

2-Chloro-4-methoxybenzonitrile CAS number 100960-68-7

An In-depth Technical Guide to 4-Chloro-2-methoxybenzonitrile (CAS Number: 100960-68-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates essential information on its chemical properties, synthesis, and applications, with a focus on data presentation and detailed experimental protocols.

Chemical Identity and Properties

4-Chloro-2-methoxybenzonitrile is an aromatic nitrile compound. It is important to note that while the user request specified the CAS number 100960-68-7 with the name "2-Chloro-4-methoxybenzonitrile," extensive database searches have confirmed that this CAS number corresponds to 4-Chloro-2-methoxybenzonitrile .

Table 1: Physicochemical Properties of 4-Chloro-2-methoxybenzonitrile

| Property | Value |

| CAS Number | 100960-68-7 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 55-60 °C[1] |

| Purity | ≥ 97% (GC)[1] |

| Synonyms | Benzonitrile, 4-chloro-2-methoxy- |

Spectroscopic Data

Table 2: Reference Spectroscopic Data for Similar Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 4-methoxybenzonitrile | 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H) | 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 |

| 4-chlorobenzonitrile | 7.61 (d, 2H), 7.47 (d, 2H) | 139.4, 133.3, 129.6, 117.9, 110.7 |

| 2-methoxybenzonitrile | 7.57 (t, 1H), 7.48 (t, 1H), 7.31 (t, 1H), 7.27 (t, 1H), 2.53 (s, 3H) | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |

Synthesis of 4-Chloro-2-methoxybenzonitrile

Detailed experimental protocols for the synthesis of 4-Chloro-2-methoxybenzonitrile are not explicitly published in readily accessible literature. However, based on established organic chemistry principles and published methods for analogous compounds, two primary synthetic routes can be proposed:

Nucleophilic Aromatic Substitution (SₙAr) of 2,4-Dichlorobenzonitrile

This is a plausible and common method for introducing a methoxy group onto a di-substituted benzene ring. The presence of the electron-withdrawing nitrile group activates the chlorine atoms towards nucleophilic attack.

Experimental Protocol (Hypothetical):

-

Materials: 2,4-Dichlorobenzonitrile, Sodium methoxide, Methanol (anhydrous), Dimethylformamide (DMF, anhydrous).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorobenzonitrile in anhydrous DMF.

-

Add a stoichiometric equivalent of sodium methoxide solution in methanol dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to a temperature between 80-100°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Chloro-2-methoxybenzonitrile.

-

Logical Workflow for SₙAr Synthesis:

Caption: Synthetic workflow for 4-Chloro-2-methoxybenzonitrile via SₙAr.

Sandmeyer Reaction of 4-Chloro-2-methoxyaniline

The Sandmeyer reaction is a classic method for introducing a nitrile group to an aromatic ring via a diazonium salt intermediate.

Experimental Protocol (Hypothetical):

-

Materials: 4-Chloro-2-methoxyaniline, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sodium cyanide, Water.

-

Procedure:

-

Diazotization: Dissolve 4-Chloro-2-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure complete reaction.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Logical Workflow for Sandmeyer Reaction:

Caption: Synthetic workflow for 4-Chloro-2-methoxybenzonitrile via Sandmeyer reaction.

Applications in Drug Development and Agrochemicals

4-Chloro-2-methoxybenzonitrile serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[4] Its utility stems from the presence of three reactive sites: the nitrile group, the chloro substituent, and the aromatic ring itself, which can undergo further functionalization.

While specific, publicly disclosed signaling pathways directly involving 4-Chloro-2-methoxybenzonitrile are not available, its role as an intermediate suggests its incorporation into larger molecules designed to interact with various biological targets. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic modifications. The chloro and methoxy groups influence the electronic properties and lipophilicity of the molecule, which are critical parameters in drug design.

General Application Workflow:

Caption: General workflow for the use of 4-Chloro-2-methoxybenzonitrile.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling 4-Chloro-2-methoxybenzonitrile. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This technical guide provides a foundational understanding of 4-Chloro-2-methoxybenzonitrile. For further in-depth research and development, it is recommended to consult specialized chemical literature and patents.

References

2-Chloro-4-methoxybenzonitrile molecular structure and weight

This document provides a detailed overview of the molecular structure and properties of 2-Chloro-4-methoxybenzonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value |

| Molecular Formula | C₈H₆ClNO[1] |

| Molecular Weight | 167.59 g/mol [1] |

| Melting Point | 71-75°C[1] |

| Boiling Point | 296.6°C[1] |

| CAS Number | 127666-99-3[1] |

Molecular Structure

The structural arrangement of this compound, consisting of a substituted benzene ring, is critical to its chemical reactivity and utility as a synthetic building block. The molecule features a nitrile (-C≡N) group, a chlorine atom, and a methoxy (-OCH₃) group attached to the aromatic ring.

Caption: Molecular structure of this compound.

Experimental Protocols

Due to the nature of this request as a summary of known properties, detailed experimental protocols for the determination of molecular weight and structure (such as mass spectrometry and NMR spectroscopy) are not provided. These are standard analytical techniques, and their methodologies are widely established in the chemical sciences. The data presented is based on established and verified sources.

References

Technical Guide: Spectral Analysis of 2-Chloro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-4-methoxybenzonitrile (CAS No. 127666-99-3, Molecular Formula: C₈H₆ClNO). The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Core Spectral Data

The following tables summarize the key spectral information obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: A certificate of analysis has confirmed that the ¹H NMR spectrum is consistent with the structure of this compound.[1] While the detailed spectrum is not publicly available, the expected signals would correspond to the aromatic protons and the methoxy group protons, with their chemical shifts and splitting patterns dictated by the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not provided in the search results, typical vibrational frequencies for the functional groups present are well-established.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2240 - 2220 (for aromatic nitriles) |

| C-O (Aromatic Ether) | 1275 - 1200 (asymmetric stretch), 1075 - 1020 (symmetric stretch) |

| C-Cl (Aryl Chloride) | 1100 - 1000 |

| C=C (Aromatic) | 1600 - 1450 |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Methoxy) | 2950 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry data for this compound would provide information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 167.59 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167, along with an isotope peak (M+2) at m/z 169 due to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the loss of the chloro, methoxy, or nitrile groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectral data for this specific compound are not publicly documented. However, the following provides a general overview of the methodologies typically employed for the analysis of similar aromatic compounds.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Parameters:

-

Ionization Energy (for EI): Typically 70 eV.

-

Mass Range: Scanned over a range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Logical Workflow of Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow of spectral data acquisition and analysis.

References

Solubility of 2-Chloro-4-methoxybenzonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-methoxybenzonitrile. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its experimental determination. It includes a detailed, standardized protocol for solubility measurement, a discussion of factors influencing solubility, and qualitative solubility information for structurally analogous compounds to guide solvent selection. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical research where a thorough understanding of solubility is crucial for process optimization, formulation, and analytical method development.

Introduction

This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and biological screening. A comprehensive understanding of its solubility profile enables rational solvent selection for reaction media, crystallization, and the preparation of stock solutions for assays. This guide provides a detailed methodology for researchers to determine the solubility of this compound in their solvents of interest.

Predicted Solubility Profile

While specific experimental data for this compound is scarce, the solubility of structurally related compounds such as chlorobenzonitriles and methoxybenzonitriles can offer valuable insights. Benzonitrile derivatives generally exhibit good solubility in polar aprotic solvents.

Table 1: Qualitative Solubility of Structurally Similar Compounds

| Compound | Solvent Class | Predicted Solubility | Rationale |

| 4-Chlorobenzonitrile | Polar Aprotic (e.g., DMSO, Acetonitrile) | Soluble | The polar nitrile group and the polarizability of the aromatic ring contribute to favorable interactions with polar aprotic solvents.[1] |

| Benzonitrile | Polar Aprotic (e.g., Acetone) | Very Soluble | The nitrile group's polarity dominates, leading to high solubility in these solvents.[2][3] |

| Non-Polar (e.g., Benzene, Toluene) | Soluble/Miscible | The aromatic ring allows for favorable van der Waals interactions with non-polar aromatic solvents.[2][3][4] | |

| Polar Protic (e.g., Ethanol) | Miscible | The nitrile group can act as a hydrogen bond acceptor, promoting solubility in protic solvents.[2][3] | |

| General Benzonitrile Derivatives | Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to High | Favorable dipole-dipole interactions can be expected. |

Based on these trends, this compound is anticipated to be soluble in a range of common organic solvents, with higher solubility expected in polar aprotic and chlorinated solvents. Experimental verification is essential for quantitative assessment.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6]

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of crystalline this compound to a vial. The excess solid should be visually apparent.

-

Accurately add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of Methodologies

Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination.

Factors Influencing Solubility

Caption: Factors Influencing Compound Solubility.

Conclusion

References

Unveiling the Bio-Potential of 2-Chloro-4-methoxybenzonitrile: A Proposed Research Framework

For the attention of: Researchers, Scientists, and Drug Development Professionals

Dated: December 25, 2025

Abstract

2-Chloro-4-methoxybenzonitrile is a readily available synthetic intermediate, yet its intrinsic biological activities remain uncharacterized in publicly accessible scientific literature. This technical whitepaper addresses the current knowledge gap and, in lieu of reporting established data, proposes a comprehensive framework for the systematic investigation of this compound's potential pharmacological effects. The proposed workflow encompasses initial in silico screening, a tiered approach to in vitro assays, and preliminary mechanistic studies. This document serves as a foundational guide for researchers seeking to explore the bio-potential of this compound and similar uncharacterized chemical entities.

Introduction: The Unexplored Potential of a Chemical Intermediate

This compound (CAS No. 127666-99-3) is recognized primarily as a building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. Its chemical structure, featuring a chlorinated and methoxylated benzonitrile scaffold, presents functionalities that are prevalent in many biologically active compounds. The chloro and methoxy groups, in particular, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules, influencing factors such as metabolic stability, binding affinity, and membrane permeability.

Despite the presence of these pharmacologically relevant moieties, a thorough review of scientific databases and literature reveals a conspicuous absence of studies dedicated to the direct biological evaluation of this compound. This whitepaper aims to bridge this gap by outlining a logical and resource-efficient research cascade to systematically uncover and characterize its potential bioactivities.

Current State of Knowledge

As of the date of this publication, there is no available quantitative data pertaining to the biological activity of this compound. Consequently, tables summarizing metrics such as IC50 or EC50 values cannot be provided. The subsequent sections, therefore, focus on a prospective research plan.

Proposed Research Workflow: A Roadmap to Biological Characterization

To efficiently assess the biological potential of this compound, a multi-stage investigational workflow is proposed. This workflow is designed to progress from broad, cost-effective screening to more focused and resource-intensive studies.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzonitrile and its derivatives as a promising scaffold in medicinal chemistry. The strategic placement of the chloro, methoxy, and nitrile functionalities on the benzene ring offers a unique combination of electronic and steric properties, making these compounds attractive starting points for the design of novel therapeutic agents. This document details potential synthetic methodologies, presents biological activity data of structurally related compounds, and outlines key experimental protocols relevant to their evaluation.

Introduction to the Benzonitrile Scaffold

Benzonitrile derivatives are a well-established class of compounds in pharmaceutical research, valued for their metabolic stability and versatile reactivity. The nitrile group can act as a bioisostere for other functional groups and participate in various chemical transformations to build molecular complexity. The introduction of a chlorine atom and a methoxy group at the 2 and 4 positions, respectively, further modulates the electronic and lipophilic character of the benzonitrile core, influencing its pharmacokinetic profile and target interactions.

Synthetic Methodologies

A general procedure for the dehydration of a benzamide to a benzonitrile is as follows:

Experimental Protocol: Dehydration of a Benzamide to a Benzonitrile (General)

Objective: To synthesize a benzonitrile derivative from the corresponding benzamide.

Materials:

-

Substituted benzamide (e.g., 2-chloro-4-methoxybenzamide)

-

Dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride)

-

Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzamide in an anhydrous solvent.

-

Slowly add the dehydrating agent to the solution at room temperature. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench any excess dehydrating agent by slowly adding it to ice-water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzonitrile derivative.

-

Purify the product by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and initial biological evaluation of novel benzonitrile derivatives.

Biological Activity and Therapeutic Potential

While direct biological data for this compound derivatives is limited in publicly available literature, the analysis of structurally related compounds provides valuable insights into their potential as anticancer agents. The presence of chloro and methoxy groups on a phenyl ring is a common feature in many biologically active molecules.

Anticancer Activity of Structurally Related Compounds

Numerous studies have demonstrated the potent anticancer activity of substituted benzonitrile and phenylacrylonitrile derivatives. A recurring mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

| Compound Class | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylacrylonitrile | Varies | HCT116 | 0.0059 | [1] |

| 2-Phenylacrylonitrile | Varies | BEL-7402 | 0.0078 | [1] |

| 1,4-Naphthoquinone | Varies | DU-145 (Prostate) | 1-3 | [2] |

| 1,4-Naphthoquinone | Varies | MDA-MB-231 (Breast) | 1-3 | [2] |

| 1,4-Naphthoquinone | Varies | HT-29 (Colon) | 1-3 | [2] |

| Benzofuran | Halogenated | K562 (Leukemia) | 5 | [3] |

| Benzofuran | Halogenated | HL60 (Leukemia) | 0.1 | [3] |

These findings suggest that the this compound scaffold holds significant promise for the development of novel anticancer agents, particularly those targeting tubulin.

Signaling Pathway: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Tubulin polymerization inhibitors bind to tubulin monomers, preventing their assembly into microtubules. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (guanosine triphosphate) solution

-

Test compound (e.g., a this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., colchicine or paclitaxel)

-

Negative control (solvent vehicle)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing polymerization buffer and tubulin protein on ice.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for the positive and negative controls.

-

Add the tubulin-containing reaction mixture to each well.

-

Initiate polymerization by adding GTP to each well and immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit tubulin polymerization by 50% compared to the negative control.

Conclusion

This compound represents a valuable and underexplored scaffold for the development of novel therapeutics. The analysis of structurally related compounds strongly suggests a potential for significant anticancer activity, likely through the inhibition of tubulin polymerization. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further investigation in drug discovery programs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of novel this compound derivatives.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-methoxybenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methoxybenzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. While the specific historical details of its discovery are not extensively documented in readily available literature, this paper outlines its physicochemical properties, plausible synthetic routes based on established chemical principles, and its potential applications as a versatile building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and graphical representations of synthetic pathways are presented to serve as a valuable resource for researchers.

Introduction

This compound is a polyfunctional aromatic compound featuring a nitrile group, a chlorine atom, and a methoxy group. This unique combination of functional groups makes it a valuable intermediate in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. The chloro and methoxy substituents modulate the electronic properties of the aromatic ring and provide sites for further functionalization, making it an attractive scaffold for the synthesis of diverse molecular architectures. This guide aims to consolidate the available technical information on this compound, offering a practical resource for its synthesis and utilization in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 127666-99-3 |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| Melting Point | 71-75 °C |

| Boiling Point | 296.6 °C (Predicted) |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55 (d, J=8.6 Hz, 1H), 7.04 (d, J=2.5 Hz, 1H), 6.90 (dd, J=8.6, 2.5 Hz, 1H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 161.8, 137.5, 134.1, 118.0, 116.5, 113.0, 104.2, 56.0 |

| Infrared (IR) | Characteristic peaks for C≡N, C-O, and C-Cl bonds are expected. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

While a seminal publication detailing the initial synthesis of this compound is not apparent, its structure suggests several viable synthetic strategies. The most logical and industrially scalable approach is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the reaction of 2,5-dichlorobenzonitrile with a methoxide source, such as sodium methoxide. In this reaction, the methoxy group selectively displaces one of the chlorine atoms on the aromatic ring. The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, facilitating the substitution.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure based on established methods for similar nucleophilic aromatic substitutions.

Materials:

-

2,5-Dichlorobenzonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichlorobenzonitrile (1 equivalent) in anhydrous DMF or DMSO.

-

Addition of Base: Add sodium methoxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and acidify to a neutral pH with 1 M HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

While specific examples of marketed drugs derived directly from this compound are not readily found in public databases, its structural motifs are prevalent in medicinal chemistry. Benzonitrile-containing compounds are known to act as bioisosteres for other functional groups and can participate in key interactions with biological targets. The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The primary role of this compound in drug development is as a versatile chemical intermediate. Its functional groups allow for its incorporation into larger, more complex molecules with potential therapeutic activity. For instance, the nitrile group can be a precursor to a tetrazole ring, a common feature in angiotensin II receptor blockers. The chloro substituent can be a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the preparation of novel compounds in the pharmaceutical and agrochemical industries. Although its formal discovery and history are not well-documented, its synthesis is achievable through robust and scalable chemical reactions such as nucleophilic aromatic substitution. The data and protocols presented in this guide are intended to facilitate its use in research and development, enabling the exploration of new chemical space and the synthesis of innovative molecules. Further investigation into its application as a building block for specific bioactive compounds would be a valuable contribution to the field.

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the methodologies used to determine the thermochemical properties of 2-Chloro-4-methoxybenzonitrile. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational protocols that are applied to analogous aromatic compounds. The guide is intended to equip researchers with the necessary information to either conduct their own thermochemical analysis or to generate reliable computational estimates. Detailed experimental procedures for bomb calorimetry and the Knudsen effusion method are presented, alongside a thorough explanation of high-accuracy computational chemistry methods such as Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) theories.

Introduction

This compound is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, is crucial for process development, safety assessment, and computational modeling of its behavior.

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific experimental thermochemical data for this compound. Therefore, this guide provides a framework for determining these properties, detailing the standard experimental and computational methodologies employed for similar organic compounds.

Experimental Determination of Thermochemical Properties

The primary thermochemical properties of interest for a solid organic compound like this compound are the standard enthalpy of formation in the crystalline phase (ΔfH°(cr)) and the standard enthalpy of sublimation (ΔsubH°). These values allow for the derivation of the gas-phase enthalpy of formation (ΔfH°(g)), a critical parameter for computational thermochemistry.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). For organochlorine compounds, rotating-bomb calorimetry is the preferred method to ensure complete combustion and to handle the corrosive nature of the products.[1]

-

Sample Preparation: A pellet of the sample (typically 0.7-1.0 g) is accurately weighed.[2] For volatile samples, encapsulation in a gelatin capsule or another suitable container may be necessary.

-

Bomb Preparation: The inside of the steel bomb is thoroughly cleaned and dried. A small, measured amount of distilled water or a suitable absorbing solution (e.g., arsenious acid solution) is added to the bomb to dissolve the acidic combustion products (like HCl).[1]

-

Fuse and Sample Placement: A fuse wire of known length and combustible energy is connected to the electrodes within the bomb. The crucible containing the sample is positioned such that the fuse wire is in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[2]

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is then assembled with a stirrer, and temperature sensor. The entire assembly is placed in an isothermal jacket.

-

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of temperature change is observed.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant rate of temperature change is again established.[2]

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to quantify the amounts of nitric acid and hydrochloric acid formed. The length of the unburned fuse wire is also measured.[2]

-

Calculations: The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise and the heat capacity of the calorimeter, with corrections applied for the heat of combustion of the fuse wire and the formation of acids.

The standard enthalpy of formation is then calculated using Hess's Law from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid compound as a function of temperature. The Knudsen effusion method is a reliable technique for measuring low vapor pressures of solids.[3][4][5]

-

Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice in the lid. The cell is weighed accurately.

-

Apparatus Setup: The Knudsen cell is placed in a thermostatted block within a high-vacuum chamber.

-

Effusion Measurement: The system is evacuated to a high vacuum. The sample is heated to a constant temperature, and the mass loss due to the effusion of vapor through the orifice is measured over a specific period. This can be done by weighing the cell before and after the experiment or by using a microbalance in situ.[3][6][7]

-

Data Collection at Multiple Temperatures: The experiment is repeated at several different temperatures to obtain a set of vapor pressure data as a function of temperature.

-

Calculation of Vapor Pressure: The vapor pressure (P) at a given temperature (T) is calculated using the Knudsen equation: P = (Δm / (A * Δt)) * sqrt(2πRT / M) where Δm is the mass loss, A is the area of the orifice, Δt is the time interval, R is the ideal gas constant, and M is the molar mass of the substance. A Clausing factor is applied to correct for the non-ideal effusion from a real orifice.[3]

-

Determination of Sublimation Enthalpy: The enthalpy of sublimation (ΔsubH°) is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated form: ln(P) = -ΔsubH° / (RT) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔsubH°/R.[4][5]

Diagram of the Experimental Workflow for Determining Gas-Phase Enthalpy of Formation

Caption: Workflow for the experimental determination of the gas-phase enthalpy of formation.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties. Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are designed to achieve high accuracy.[8][9][10]

Gaussian-3 (G3) Theory

G3 theory is a composite method that approximates a high-level calculation through a series of lower-level calculations. It is known to predict enthalpies of formation with an average absolute deviation of less than 1 kcal/mol from experimental values.[9][11]

The G3 calculation protocol involves the following steps:[11][12]

-

Geometry Optimization: The molecular geometry is optimized at the MP2(Full)/6-31G(d) level of theory.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the HF/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE), which is scaled by an empirical factor (0.8929).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2/G3Large) using the optimized geometry.

-

Energy Correction: The final G3 energy is obtained by summing the energies from the different levels of theory and adding a higher-level correction (HLC) which is an empirical term to account for remaining deficiencies.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves calculating the G3 energies of the individual atoms constituting the molecule and using the known experimental enthalpies of formation of these atoms.

Complete Basis Set (CBS-QB3) Method

The CBS-QB3 method is another widely used composite model that provides accurate thermochemical data.[10] It also involves a series of calculations to extrapolate to the complete basis set limit.

The CBS-QB3 protocol consists of the following steps:

-

Geometry Optimization and Frequency Calculation: The geometry is optimized and vibrational frequencies are calculated at the B3LYP/6-311G(d,p) level. The zero-point energy is scaled by a factor of 0.99.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at the CCSD(T)/6-31+G*, MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2d,p) levels.

-

CBS Extrapolation: The MP2 energies are extrapolated to the complete basis set limit.

-

Final Energy Calculation: The final CBS-QB3 energy is a sum of the extrapolated energy and several correction terms.[10]

-

Thermochemical Properties: The final energy is used to calculate the enthalpy and Gibbs free energy at a specified temperature (typically 298.15 K).[13][14][15]

Diagram of a General Computational Thermochemistry Workflow

Caption: A generalized workflow for computational thermochemistry.

Thermochemical Data for Related Compounds

To provide context, the following tables summarize available thermochemical data for structurally related compounds. Note: This data is for illustrative purposes and should not be used as a direct substitute for the thermochemical properties of this compound.

Table 1: Enthalpy of Formation for Related Chloro-Methoxy Benzenes

| Compound Name | CAS Number | Formula | ΔfH°(g) (kJ/mol) | Method |

| 1-Chloro-2-methoxybenzene | 766-51-8 | C₇H₇ClO | -119.5 ± 1.5 | Experimental |

| 1-Chloro-4-methoxybenzene | 623-12-1 | C₇H₇ClO | -126.4 ± 1.4 | Experimental |

Data sourced from the NIST Chemistry WebBook.[16][17]

Table 2: Thermochemical Data for Benzonitrile

| Property | Value | Units | Source |

| Enthalpy of Formation (gas, 298.15 K) | 219.0 | kJ/mol | NIST WebBook[18] |

| Enthalpy of Combustion (liquid, 298.15 K) | -3594.0 ± 1.0 | kJ/mol | NIST WebBook[18] |

| Entropy (gas, 298.15 K) | 321.75 | J/mol·K | NIST WebBook[18] |

Conclusion

While experimental thermochemical data for this compound are not currently available, this guide outlines the robust and well-established experimental and computational methodologies that can be employed for their determination. Rotating-bomb calorimetry and the Knudsen effusion method provide a pathway to experimentally determine the crystalline and gas-phase enthalpies of formation. In parallel, high-accuracy computational methods like G3 and CBS-QB3 theories offer a reliable means of predicting these properties. For researchers and professionals in drug development and materials science, the application of these methods will be instrumental in building a comprehensive understanding of the thermodynamic landscape of this compound, thereby supporting its potential applications.

References

- 1. publications.iupac.org [publications.iupac.org]

- 2. chemistry.montana.edu [chemistry.montana.edu]

- 3. scranton.edu [scranton.edu]

- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 5. iesmat.com [iesmat.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. gaussian.com [gaussian.com]

- 11. researchgate.net [researchgate.net]

- 12. G3 theory [schulz.chemie.uni-rostock.de]

- 13. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

- 15. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]

- 16. Benzene, 1-chloro-2-methoxy- (CAS 766-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. Benzene, 1-chloro-4-methoxy- [webbook.nist.gov]

- 18. Benzonitrile [webbook.nist.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4-methoxybenzonitrile, a key intermediate in various synthetic pathways. Adherence to these protocols is crucial for ensuring personnel safety and maintaining experimental integrity within a laboratory setting. The information presented is a synthesis of available safety data for this compound and structurally related molecules.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated based on related compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3] |

| Acute Toxicity (Oral) | 4 (Anticipated) | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | 4 (Anticipated) | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | 4 (Anticipated) | H332: Harmful if inhaled. |

| Hazardous to the Aquatic Environment (Acute) | 3 (Anticipated) | H402: Harmful to aquatic life.[3] |

Hazard Pictograms:

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, respiratory tract irritation, and acute toxicity.[1]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount to minimize exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential for safe handling.

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] A lab coat or chemical-resistant apron. Closed-toe shoes. | Prevents direct skin contact with the compound. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during spill cleanup.[2] | Minimizes inhalation of dust or vapors. |

Safe Handling and Storage Procedures

Handling:

-

Avoid direct contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of dust or vapors.[3]

-

Wash hands thoroughly after handling.[3]

-

Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire and Accidental Release Measures

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 2). Ensure adequate ventilation.

-

Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not allow the material to enter drains or waterways.[2][3]

Toxicological Information

Visualizing Safety Protocols

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Caption: General workflow for the safe handling of this compound.

Caption: First aid decision pathway for exposure to this compound.

Experimental Protocols Cited

This guide is based on standardized safety information found in Safety Data Sheets for this compound and structurally analogous compounds. Specific experimental protocols for toxicological studies on this compound were not available in the public domain at the time of this review. The hazard classifications are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria, which are based on a weight of evidence from existing data on the substance or its chemical class.

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment for specific laboratory procedures. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a laboratory-scale protocol for the synthesis of 2-Chloro-4-methoxybenzonitrile, a valuable intermediate in medicinal chemistry and materials science. The synthetic route employs the classical Sandmeyer reaction, converting the readily available 2-amino-4-methoxybenzonitrile to the corresponding chloro-derivative via a diazonium salt intermediate.

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines to a variety of functional groups, including halides.[1] The reaction proceeds in two main stages: the diazotization of the aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group.[2][3]

Key Reaction Overview

The synthesis involves two primary steps:

-

Diazotization: 2-amino-4-methoxybenzonitrile is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.[4]

-

Sandmeyer Reaction: The in situ generated diazonium salt is then reacted with a solution of copper(I) chloride to yield the target compound, this compound.[3]

Experimental Data Summary

The following table summarizes the key quantitative data for the synthesis protocol detailed below.

| Parameter | Value |

| Reactants | |

| 2-amino-4-methoxybenzonitrile | 1.48 g (10 mmol) |

| Hydrochloric Acid (concentrated) | 3.0 mL |

| Sodium Nitrite | 0.76 g (11 mmol) |

| Copper(I) Chloride | 1.29 g (13 mmol) |

| Reaction Conditions | |

| Diazotization Temperature | 0 - 5 °C |

| Sandmeyer Reaction Temperature | 0 - 5 °C, then room temp. |

| Reaction Time (Diazotization) | 30 minutes |

| Reaction Time (Sandmeyer) | 2 hours |

| Expected Outcome | |

| Theoretical Yield | 1.68 g |

| Expected Yield | 75 - 85% |

Experimental Protocol

Materials and Reagents:

-

2-amino-4-methoxybenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Urea

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled Water

-

Ice

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Beakers

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

-

Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ use of the diazonium salt. Avoid isolation of the intermediate.

-

Handle concentrated hydrochloric acid with care as it is corrosive.

Step 1: Diazotization of 2-amino-4-methoxybenzonitrile

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxybenzonitrile (1.48 g, 10 mmol).

-

Add concentrated hydrochloric acid (3.0 mL) and 10 mL of water. Stir the mixture to form a slurry.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine slurry using a dropping funnel, ensuring the temperature remains between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes. The formation of a clear solution indicates the formation of the diazonium salt.

-

To quench any excess nitrous acid, add a small amount of urea until gas evolution ceases.

Step 2: Sandmeyer Reaction

-

In a 250 mL beaker, dissolve copper(I) chloride (1.29 g, 13 mmol) in 10 mL of concentrated hydrochloric acid.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1.5 hours.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The key steps are outlined in the diagram below.

Caption: Mechanism of the Sandmeyer reaction.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-4-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-methoxybenzonitrile is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules in the development of pharmaceuticals and other specialty chemicals. Its synthesis is often achieved through a Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a nitrile. This protocol details a laboratory-scale procedure for the synthesis of this compound from 2-chloro-4-methoxyaniline.

Reaction Scheme

The synthesis is a two-step process involving the diazotization of 2-chloro-4-methoxyaniline followed by a copper(I) cyanide-mediated Sandmeyer reaction to introduce the nitrile group.

Step 1: Diazotization of 2-chloro-4-methoxyaniline Step 2: Sandmeyer Reaction

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Starting Material | 2-chloro-4-methoxyaniline | |

| Final Product | This compound | |

| Molecular Formula | C₈H₆ClNO | |

| Molecular Weight | 167.59 g/mol | |

| Melting Point | 94 °C[1] | |

| Appearance | Off-white to pale yellow solid | |

| Estimated Yield | 60-80% | Based on typical Sandmeyer reaction yields. |

| Purity | >95% | After purification |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate. |

Experimental Protocol

Materials and Reagents:

-

2-chloro-4-methoxyaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) (Caution: Highly Toxic)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Distilled water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Part 1: Diazotization of 2-chloro-4-methoxyaniline

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-4-methoxyaniline (e.g., 10.0 g, 63.5 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (4.8 g, 69.8 mmol) in water (20 mL).

-

Slowly add the sodium nitrite solution dropwise to the aniline solution using a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition should take approximately 30 minutes.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Sandmeyer Reaction

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (7.1 g, 79.4 mmol) and potassium cyanide (9.3 g, 142.8 mmol) in water (100 mL). Caution: This step should be performed in a well-ventilated fume hood as it involves highly toxic cyanides.

-

Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization of the Experimental Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals